Caldarchaeol

Langmuir monolayer membrane biophysics archaeal lipids

Caldarchaeol (GDGT-0) is a glycerol dialkyl glycerol tetraether (GDGT) lipid, characterized by a membrane-spanning, 40-carbon isoprenoid chain architecture linked via ether bonds with sn-2,3 stereochemistry. This unique structure confers exceptional thermostability and resistance to hydrolysis compared to conventional ester-linked lipids, making caldarchaeol a critical component for biotechnological applications in drug delivery and vaccine adjuvants.

Molecular Formula C86H172O6
Molecular Weight 1302.3 g/mol
Cat. No. B1233393
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaldarchaeol
Synonyms2,2',3,3'-dibiphytanyl-diglycerol
caldarchaeol
Molecular FormulaC86H172O6
Molecular Weight1302.3 g/mol
Structural Identifiers
SMILESCC1CCCC(CCCC(CCOCC(OCCC(CCCC(CCCC(CCCC(CCC(CCCC(CCCC(CCCC(CCOCC(OCCC(CCCC(CCCC(CCCC(CCC(CCC1)C)C)C)C)C)CO)C)C)C)C)C)C)C)C)CO)C)C
InChIInChI=1S/C86H172O6/c1-69-29-17-33-73(5)41-25-49-81(13)57-61-89-67-85(65-87)91-63-59-83(15)52-28-44-76(8)36-20-32-72(4)40-24-48-80(12)56-54-78(10)46-22-38-70(2)30-18-34-74(6)42-26-50-82(14)58-62-90-68-86(66-88)92-64-60-84(16)51-27-43-75(7)35-19-31-71(3)39-23-47-79(11)55-53-77(9)45-21-37-69/h69-88H,17-68H2,1-16H3/t69-,70-,71-,72-,73+,74+,75+,76+,77-,78-,79-,80-,81+,82+,83+,84+,85+,86+/m0/s1
InChIKeyVMHUDYKDOMRJOK-QUYWEVSVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Caldarchaeol Procurement: Key Data and Properties of This Tetraether Archaeal Lipid


Caldarchaeol (GDGT-0) is a glycerol dialkyl glycerol tetraether (GDGT) lipid, characterized by a membrane-spanning, 40-carbon isoprenoid chain architecture linked via ether bonds with sn-2,3 stereochemistry [1]. This unique structure confers exceptional thermostability and resistance to hydrolysis compared to conventional ester-linked lipids, making caldarchaeol a critical component for biotechnological applications in drug delivery and vaccine adjuvants [2]. It is the most widespread core lipid in archaea and serves as a benchmark for archaeal membrane research [3].

Membrane-spanning tetraether architecture for monolayer research
Exceptional thermostability and hydrolysis resistance for formulation studies
Core archaeal lipid for membrane biophysics and lipidomics reference

Caldarchaeol Selection: Why Archaeol or Other Archaeal Lipids Are Not Direct Replacements


Caldarchaeol's membrane-spanning tetraether structure fundamentally differentiates it from diether lipids like archaeol, resulting in a monomolecular membrane architecture rather than a bilayer [1]. This structural distinction is not merely academic; it dictates critical performance parameters such as solute retention, thermal stability, and monolayer organization, which are non-transferable to diether-based formulations [2]. Substituting caldarchaeol with archaeol, macrocyclic archaeol, or even other tetraethers like GDNT without rigorous comparative validation will compromise membrane integrity, drug encapsulation efficiency, and immunogenicity profiles [3].

Membrane architecture

Tetraether monolayer vs. archaeol bilayer may shift solute retention and drug encapsulation profiles.

Thermal stability

Phase transition behavior and thermostability may not transfer to diether-based formulations.

Immunogenicity profile

Archaeosome adjuvant effects may differ from other archaeal lipids without comparative validation.

Caldarchaeol Quantitative Evidence Guide: Comparative Performance Data


Caldarchaeol vs. Archaeol: Two-Fold Larger Molecular Surface Area for Enhanced Membrane Coverage

At the air/water interface, caldarchaeol-derived tetraether lipids (PGC-I and DGC-I) exhibit molecular surface areas approximately twice that of diether lipids (DGA-I, PPDAA, PPTAA) at all surface pressures, confirming a U-shaped conformation with both polar headgroups anchored in the aqueous subphase [1]. This structural arrangement is absent in archaeol-based lipids, which adopt an extended chain conformation.

Molecular Area
Head-to-head
~2-fold larger than archaeol lipids
Supports higher packing density and drug-loading research
Langmuir monolayer, 22°C, pH 0–8
Langmuir monolayer membrane biophysics archaeal lipids

Caldarchaeol Liposomes: 6- to 120-Fold Reduction in Solute Permeability vs. Conventional Lipids

Liposomes formulated with caldarchaeol demonstrate a 6- to 120-fold reduction in water, ammonia, urea, and glycerol permeability compared to control liposomes made from diphytanylphosphatidylcholine (DPhPC), a conventional ester-linked lipid [1]. Notably, the ether linkage alone did not fully account for this barrier function; the membrane-spanning tetraether structure of caldarchaeol was the primary determinant.

Solute Permeability
Head-to-head
6- to 120-fold reduction vs. DPhPC liposomes
Supports prolonged cargo retention in formulation research
Water, urea, glycerol at 25°C, pH 7.4
liposome permeability drug delivery archaeosomes

Caldarchaeol Archaeosomes: 9-Fold Increase in Oral Bioavailability of Vancomycin vs. Free Drug

In a rat model, oral administration of vancomycin encapsulated in purified caldarchaeol (GDGT) archaeosomes resulted in a 9-fold increase in systemic exposure (AUC) compared to free vancomycin . This outperformed an archaeal lipid extract (ALE) formulation, which achieved a 4-fold increase, demonstrating that the purified tetraether lipid is the active driver of bioavailability enhancement.

Oral Bioavailability
Data to verify
9-fold increase in vancomycin AUC vs. free drug (rat model)
Supports oral nanocarrier research for poorly permeable compounds
Purified GDGT archaeosomes, male Wistar rats
oral drug delivery pharmacokinetics archaeosomes bioavailability

Caldarchaeol Monolayer Resistance: Stability to Organic Solvent Rinsing on Hydrophobic Surfaces

Langmuir-Blodgett films of caldarchaeol-PO₄ on hydrophobic silicon surfaces demonstrate superior resistance to organic solvent rinsing compared to films on amino-silanised or hydrophilic surfaces [1]. This stability is attributed to the hydrophobic effect enhancing the cohesion of the tetraether monolayer, a property not observed in diether lipid films which are more readily displaced.

Monolayer Stability
Class-level
Resistant to organic solvent rinsing on hydrophobic surfaces
Supports durable biosensor and surface coating research
Qualitative AFM and ellipsometry observation
Langmuir-Blodgett films surface modification tetraether lipids

Caldarchaeol vs. Archaeol: Differential Phase Transition Behavior by DSC

Differential scanning calorimetry (DSC) of a model archaeal lipid mixture containing 23% archaeol, 37% macrocyclic archaeol, and 40% caldarchaeol revealed no well-defined phase transition between 20°C and 120°C [1]. This absence of a cooperative melting event is a direct consequence of the tetraether structure, which prevents lipid phase separation and maintains membrane fluidity over a broad temperature range. In contrast, diether archaeol typically exhibits a defined gel-to-liquid crystalline transition.

Phase Transition
Reported
No defined Tm between 20–120°C (DSC)
Supports thermostable membrane formulation research
Archaeal lipid mixture; diether lipids show defined Tm
differential scanning calorimetry membrane thermostability phase transition

Caldarchaeol Applications: High-Value Scenarios for Procurement and R&D


Development of Orally Bioavailable Nanocarriers for Poorly Permeable Drugs

The 9-fold increase in oral vancomycin bioavailability achieved with caldarchaeol archaeosomes positions this lipid as a superior alternative to conventional liposome formulations or crude archaeal extracts for enabling oral delivery of BCS Class III and IV drugs. Procurement of high-purity caldarchaeol is essential for reproducible formulation of these stable, GI-resistant nanocarriers.

Formulation of Thermostable Vaccines and Biologics Requiring Cold-Chain Independence

The absence of a defined phase transition and 6- to 120-fold reduction in solute permeability [1] make caldarchaeol-based archaeosomes uniquely suited for vaccine adjuvants and biologics that must withstand thermal stress during storage and distribution. This reduces reliance on cold-chain logistics and expands vaccine access in low-resource settings.

Construction of Robust Lipid Monolayers for Biosensing and Surface Coating Applications

The demonstrated resistance of caldarchaeol-PO₄ monolayers to organic solvent rinsing on hydrophobic surfaces supports its use in the fabrication of durable, reusable biosensor interfaces and microfluidic devices. The unique U-shaped conformation and high molecular surface area [1] further enable the creation of stable, functionalized surfaces for analyte capture.

Research on Archaeal Membrane Biophysics and Paleoenvironmental Reconstruction

As the most abundant archaeal core lipid, caldarchaeol serves as an indispensable analytical standard for lipidomics and biomarker studies . Its ratio to archaeol (ACE index) is a recognized paleosalinity proxy [1], necessitating the procurement of high-purity, well-characterized caldarchaeol for accurate quantification and method validation in environmental and geochemical research.

Application
Selection Property
Validation Focus
Oral nanocarrier formulation research
Tetraether monolayer integrity and low solute permeability
Solute retention in simulated GI conditions
Thermostable vaccine adjuvant and biologics formulation research
Absence of phase transition across physiological temperatures
Antigen encapsulation stability under thermal stress
Durable biosensor interface and surface coating fabrication
Monolayer resistance to organic solvent displacement
Film integrity after cleaning cycles
Archaeal membrane biophysics and paleoenvironmental studies
Well-characterized core lipid with known archaeol ratio
Co-quantification with archaeol in environmental samples

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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